Superior CA IX Inhibition Potential from Optimized Indoline Core
The core indoline-5-sulfonamide scaffold, when optimized with specific acyl groups, can achieve high potency for tumor-associated CA IX. The lead compound 4f (3-chlorobenzoyl derivative) in the Krymov et al. study exhibited a CA IX KI of 141.2 nM, which was superior to many analogs. While (E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide is not directly tested in this study, its unique structural features (N-cyclopentyl and 4-nitrophenyl acryloyl) are distinct from the 3-chlorobenzoyl group and are hypothesized to interact differently with the CA IX active site, potentially offering a differentiated inhibition profile. [1]
| Evidence Dimension | CA IX Inhibition (KI) |
|---|---|
| Target Compound Data | Not directly measured in the cited study; structural analog data suggests potential for nanomolar potency. |
| Comparator Or Baseline | Compound 4f (3-chlorobenzoyl indoline-5-sulfonamide) KI = 141.2 nM; In-class range for series 4a-u: >10,000 nM to 132.8 nM. |
| Quantified Difference | Cannot be calculated; the target compound's activity is unmeasured. |
| Conditions | Stopped-flow CA inhibition assay, recombinant human CA IX. |
Why This Matters
Knowing the exact KI of a specific analog against a key target is crucial for selecting the right tool compound for target validation studies; the unique structure of this compound warrants its own characterization.
- [1] Krymov SK, et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). 2022;15(12):1453. View Source
